

# Fmoc-D-Ala-OH: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-D-Ala-OH*

Cat. No.: *B557751*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fmoc-D-Ala-OH**, a crucial building block in peptide synthesis and various research applications. This document details its physicochemical properties, safety information, experimental protocols, and its relevance in biological pathways, with a focus on data presentation and practical methodologies for laboratory use.

## Core Safety and Handling Information

**Fmoc-D-Ala-OH** is a white to off-white crystalline powder. While it is not classified as a hazardous substance, standard laboratory safety protocols should be followed.<sup>[1]</sup> This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of dust.<sup>[1]</sup> In case of contact with eyes or skin, rinse thoroughly with water.

Storage and Stability:

For long-term storage, **Fmoc-D-Ala-OH** should be kept in a cool, dark, and dry place. Recommended storage temperatures are between 2-8°C for short-term and -20°C for long-term stability.<sup>[2]</sup> The compound is stable under recommended storage conditions.<sup>[1]</sup>

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **Fmoc-D-Ala-OH** is presented below. Note that some spectroscopic data for the readily available L-enantiomer (Fmoc-L-Ala-OH) is provided as a close reference, given that the physical properties, other than optical rotation, are identical.

Table 1: Physicochemical Properties of **Fmoc-D-Ala-OH**

Property	Value	Reference
CAS Number	79990-15-1	[3]
Molecular Formula	C <sub>18</sub> H <sub>17</sub> NO <sub>4</sub>	[3]
Molecular Weight	311.33 g/mol	[3]
Appearance	White to off-white solid/powder	[2]
Melting Point	151-155 °C	
Optical Rotation ([α] <sup>20</sup> /D)	+18.5 ± 1°, c = 1 in DMF	[1]
pKa	3.91 ± 0.10 (Predicted)	[1]
Solubility	Soluble in DMF and DMSO; slightly soluble in methanol. Soluble at 1 mmol in 2 ml DMF.	[1]

Table 2: Spectroscopic Data for Fmoc-Ala-OH (L-enantiomer reference)

Spectroscopy	Key Peaks/Signals
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ ) $\delta$ (ppm)	12.6 (s, 1H, COOH), 7.90 (d, 2H), 7.74 (t, 2H), 7.43 (t, 2H), 7.35 (t, 2H), 4.30-4.23 (m, 3H), 4.03 (m, 1H), 1.30 (d, 3H)
$^{13}\text{C}$ NMR	Data for the L-enantiomer is available and serves as a reference.[4]
Infrared (IR)	IR spectra are available for the L-enantiomer and are expected to be identical for the D-enantiomer.[5]
Mass Spectrometry (MS)	Molecular Ion: 311 (calc.)

## Experimental Protocols

### Synthesis of Fmoc-D-Ala-OH

The following is a representative laboratory-scale protocol for the synthesis of **Fmoc-D-Ala-OH**, adapted from established methods for similar compounds.

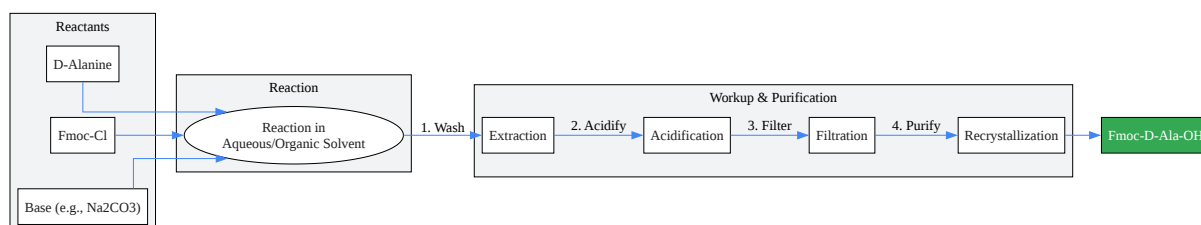
Materials:

- D-Alanine
- 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) or sodium bicarbonate ( $\text{NaHCO}_3$ )
- Dioxane and Water (or another suitable solvent system)
- Diethyl ether or Ethyl acetate
- Hydrochloric acid (HCl)

Procedure:

- Dissolve D-Alanine in an aqueous solution of sodium carbonate or sodium bicarbonate.

- In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu in dioxane or another suitable organic solvent.
- Slowly add the Fmoc-reagent solution to the D-alanine solution with vigorous stirring at room temperature.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, wash the mixture with diethyl ether or ethyl acetate to remove unreacted Fmoc reagent.
- Acidify the aqueous layer with HCl to a pH of approximately 2-3 to precipitate the **Fmoc-D-Ala-OH** product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).<sup>[6]</sup>
- Dry the purified product under vacuum.



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Caption: General workflow for the synthesis of **Fmoc-D-Ala-OH**.

## Use in Solid-Phase Peptide Synthesis (SPPS)

**Fmoc-D-Ala-OH** is a standard building block for introducing D-alanine residues into peptides via Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle for coupling is outlined below.

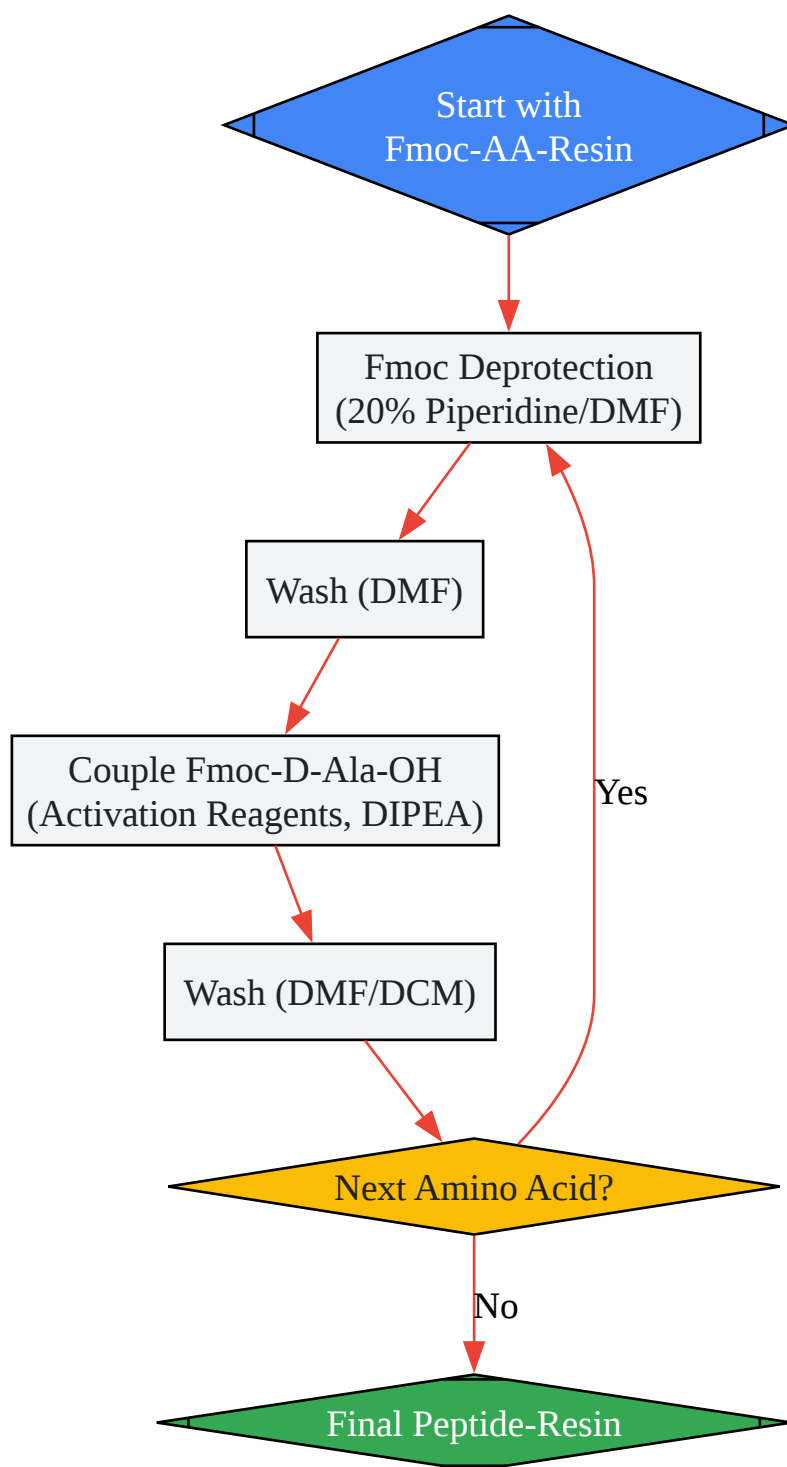
Materials:

- Fmoc-protected amino acid-loaded resin
- 20% Piperidine in DMF (deprotection solution)
- **Fmoc-D-Ala-OH**
- Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
- N,N-Diisopropylethylamine (DIPEA)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)

Procedure:

- Resin Swelling: Swell the resin in DMF or DCM.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
- Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.
- Coupling:
  - Pre-activate **Fmoc-D-Ala-OH** with coupling reagents and DIPEA in DMF.
  - Add the activated amino acid solution to the resin and agitate to facilitate coupling.

- Washing: Wash the resin with DMF and DCM to remove excess reagents.
- Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.



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Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

## Role in Biological Pathways and Drug Development

While **Fmoc-D-Ala-OH** itself is a synthetic molecule used in the laboratory, the D-alanine moiety plays a significant role in various biological contexts, particularly in microbiology and neuroscience. The incorporation of D-alanine into synthetic peptides, enabled by **Fmoc-D-Ala-OH**, is a key strategy in drug discovery and development.

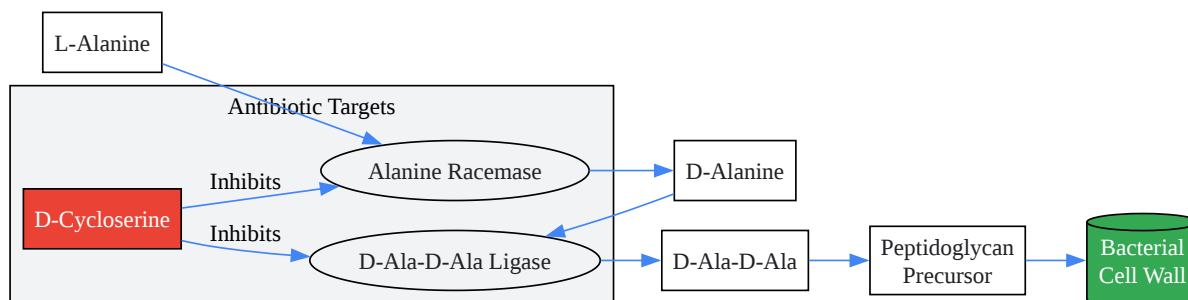
### Bacterial Cell Wall Synthesis

D-alanine is an essential component of peptidoglycan, the major structural component of the bacterial cell wall. The metabolic pathway for D-alanine synthesis and its incorporation into peptidoglycan is a well-established target for antibiotics.

D-Alanine Metabolic Pathway:

- **Racemization:** L-alanine is converted to D-alanine by the enzyme alanine racemase.
- **Ligation:** Two molecules of D-alanine are ligated to form a D-Ala-D-Ala dipeptide by D-alanine-D-alanine ligase.
- **Incorporation:** The D-Ala-D-Ala dipeptide is then incorporated into the peptidoglycan precursor.

The inhibition of this pathway disrupts cell wall synthesis, leading to bacterial cell death. This is the mechanism of action for antibiotics like D-cycloserine.



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Caption: The D-alanine metabolic pathway in bacteria and its inhibition.

## Neuromodulation and Disease Biomarkers

Emerging research has highlighted the role of D-amino acids, including D-alanine, in the central nervous system. D-alanine can act as an agonist for N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function. Elevated levels of certain D-amino acids have also been investigated as potential biomarkers for neurological disorders and some types of cancer. The use of **Fmoc-D-Ala-OH** allows for the synthesis of peptide-based probes and potential therapeutics targeting these pathways.

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